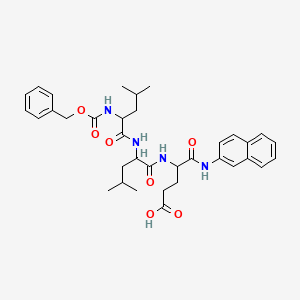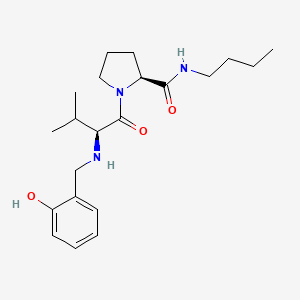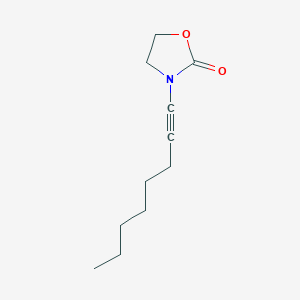
3-(Oct-1-yn-1-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oct-1-yn-1-yl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an octynyl group. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in the development of antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Oct-1-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the octynyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone ring or the octynyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.
科学的研究の応用
3-(Oct-1-yn-1-yl)oxazolidin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Industry: The compound is used in the production of pharmaceuticals and as a building block in organic synthesis.
作用機序
The mechanism of action of 3-(Oct-1-yn-1-yl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives like linezolid inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Oct-1-yn-1-yl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid .
Uniqueness
What sets this compound apart is its unique octynyl substitution, which can impart distinct chemical and biological properties compared to other oxazolidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
3-oct-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-6,9-10H2,1H3 |
InChIキー |
BTHIUMSDMJKIBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CN1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



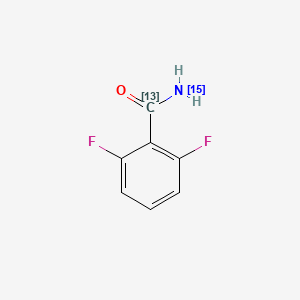
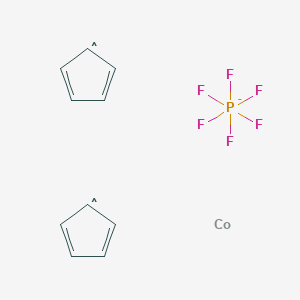

![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)


